Zoxamide (CAS 156052-68-5) is a broad-spectrum benzamide fungicide that specifically targets oomycetes by covalently binding to β-tubulin and disrupting microtubule assembly. Procured primarily as a technical-grade active ingredient (typically ≥95% purity) for agricultural formulations, it is characterized by its extremely low water solubility (0.68 mg/L at 20°C), low vapor pressure (<1.3 x 10⁻⁵ Pa), and high lipophilicity (log P = 3.76) [1]. These baseline physicochemical properties make it an ideal candidate for formulating rainfast, preventative crop protection products, particularly in water-dispersible granule (WG) or suspension concentrate (SC) formats, where surface persistence and hydrolytic stability are prioritized over systemic plant uptake.
Substituting zoxamide with more common oomycete fungicides, such as the phenylamide metalaxyl or the carboxylic acid amide (CAA) dimethomorph, fundamentally compromises resistance management and environmental retention in commercial formulations. Metalaxyl acts on ribosomal RNA synthesis and is prone to rapid resistance development in field populations; furthermore, its high water solubility and soil mobility frequently lead to unacceptable groundwater leaching [1]. Dimethomorph targets cell wall synthesis and exhibits cross-resistance within the CAA class. In contrast, zoxamide's unique covalent binding to β-tubulin ensures zero cross-resistance with these classes, while its high soil adsorption coefficient (Koc 815–1385 L/kg) and hydrolytic stability prevent the leaching and premature degradation that plague generic systemic alternatives in field applications [2].
In comparative in vitro efficacy assays against field isolates of Phytophthora infestans, zoxamide demonstrated potent inhibitory activity (EC50 = 0.0026–0.0049 μg/mL) against strains that exhibited intermediate to high resistance to standard fungicides like dimethomorph and metalaxyl [1]. While dimethomorph required 0.16–0.30 μg/mL to achieve 50% inhibition in these resistant isolates, zoxamide maintained baseline efficacy due to its distinct β-tubulin binding mechanism. Furthermore, laboratory assays confirm that zoxamide-resistant mutants show zero cross-resistance to standard phenylamide or CAA fungicides, preserving its utility in integrated pest management.
| Evidence Dimension | In vitro EC50 against resistant Phytophthora infestans isolates |
| Target Compound Data | Zoxamide: 0.0026–0.0049 μg/mL |
| Comparator Or Baseline | Dimethomorph: 0.16–0.30 μg/mL |
| Quantified Difference | Zoxamide is up to 100 times more potent against resistant strains, exhibiting zero cross-resistance. |
| Conditions | In vitro mycelial growth inhibition assay using field-collected isolates on rye B plates. |
Procuring zoxamide is essential for formulating resistance-breaking combination products in markets where standard phenylamide or CAA fungicides have lost field efficacy.
Zoxamide's thermal stability (stable up to its melting point of 159.5°C) and low aqueous solubility make it highly amenable to high-shear media milling for advanced nano-formulations. When processed into a polysorbate 80-stabilized nanosuspension (particle size ~227 nm), zoxamide's apparent water solubility increased to 39.6 mg/L, representing a 1.6-fold enhancement over conventional suspension concentrate (SC) formulations [1]. This nano-milled zoxamide demonstrated significantly higher leaf retention (3.9 mg/cm²) compared to the standard coarse formulation (2.4 mg/cm²), without undergoing milling-induced thermal degradation.
| Evidence Dimension | Leaf retention and apparent solubility post-milling |
| Target Compound Data | Zoxamide Nanosuspension: 39.6 mg/L solubility, 3.9 mg/cm² leaf retention |
| Comparator Or Baseline | Conventional Zoxamide SC: ~24.7 mg/L solubility, 2.4 mg/cm² leaf retention |
| Quantified Difference | Media milling yields a 1.6x solubility increase and 62.5% higher leaf retention without active ingredient degradation. |
| Conditions | Media milling with polysorbate 80, applied to tomato leaves and evaluated via scanning electron microscopy. |
Zoxamide's compatibility with high-shear nano-milling allows formulators to create lower-dose, high-retention products that reduce overall active ingredient consumption and environmental impact.
Unlike systemic fungicides that rely on high water solubility for plant uptake, zoxamide is engineered for surface persistence and environmental safety. It exhibits robust hydrolytic stability across a wide pH range, with zero pH-dependent dissociation between pH 3 and 11 [1]. Its strong soil adsorption (Koc = 815–1385 L/kg) and low water solubility (0.68 mg/L) contrast sharply with metalaxyl, which is highly mobile and frequently flagged for groundwater contamination. Zoxamide's low vapor pressure (<1.3 x 10⁻⁵ Pa) further ensures minimal volatilization losses during field application.
| Evidence Dimension | Soil mobility and hydrolytic stability |
| Target Compound Data | Zoxamide: Koc 815–1385 L/kg, stable pH 3-11, low leaching risk |
| Comparator Or Baseline | Metalaxyl: High soil mobility, high groundwater leaching risk |
| Quantified Difference | Zoxamide remains localized at the application site and resists hydrolytic degradation, whereas metalaxyl is highly prone to environmental runoff. |
| Conditions | Standard regulatory environmental fate and transport modeling (FAO mobility classification). |
For manufacturers targeting strict regulatory markets, zoxamide's low mobility and high stability simplify environmental compliance and reduce product recall risks associated with groundwater contamination.
Driven by its unique β-tubulin binding mechanism and lack of cross-resistance with phenylamides (metalaxyl) and CAAs (dimethomorph), zoxamide is optimally procured as a core active ingredient in multi-site fungicide mixtures (e.g., co-formulated with mancozeb or dimethomorph) [1]. This is critical for industrial agricultural suppliers developing next-generation products for regions plagued by multi-drug resistant Phytophthora infestans.
Because zoxamide withstands the thermal and mechanical stresses of high-shear media milling without degradation, it is an ideal candidate for R&D teams formulating advanced agricultural nanosuspensions [2]. These formulations leverage zoxamide's increased apparent solubility and superior leaf retention (up to 3.9 mg/cm²) to achieve high rainfastness and lower application rates in premium crop protection portfolios.
Zoxamide's high soil adsorption coefficient (Koc 815–1385 L/kg) and hydrolytic stability across pH 3-11 make it the preferred choice for formulating preventative soil or foliar treatments in regions with heavy rainfall or strict groundwater protection regulations [3]. In these scenarios, mobile systemic fungicides like metalaxyl are either legally restricted or environmentally unviable.
Irritant;Environmental Hazard